Cas no 19335-14-9 (1h-indazole-3,5-diamine)

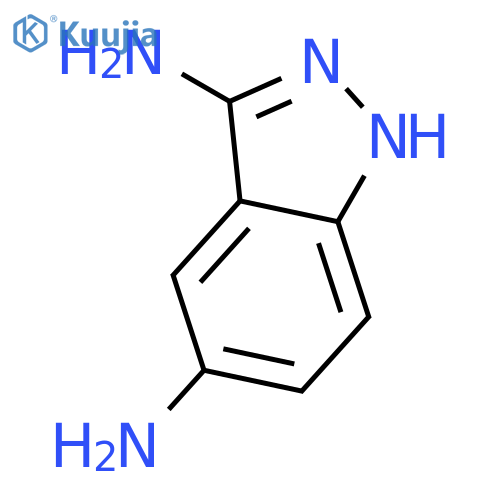

1h-indazole-3,5-diamine structure

商品名:1h-indazole-3,5-diamine

1h-indazole-3,5-diamine 化学的及び物理的性質

名前と識別子

-

- 1h-indazole-3,5-diamine

- 3,5-diamino-1H-indazole

- SureCN118573

- 3,5-diaminoindazole

- 3-amino-5-amino-1H-indazole

- 1(2)H-indazole-3,5-diamine

- 126855-EP2295412A1

- 126855-EP2295413A1

- 3,5-Diaminoindazol

- CTK0E1226

- AKOS000297986

- EN300-118206

- 19335-14-9

- G28639

- Z1203581749

- DTXSID00589901

- GHFKCBWRZWDFKB-UHFFFAOYSA-N

- CS-0224196

- SCHEMBL118573

- AKOS006348863

- DA-08694

-

- MDL: MFCD13813188

- インチ: InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11)

- InChIKey: GHFKCBWRZWDFKB-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1N)C(=NN2)N

計算された属性

- せいみつぶんしりょう: 148.07504

- どういたいしつりょう: 148.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- PSA: 80.72

1h-indazole-3,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-118206-5.0g |

1H-indazole-3,5-diamine |

19335-14-9 | 95% | 5g |

$1257.0 | 2023-05-03 | |

| Enamine | EN300-118206-10.0g |

1H-indazole-3,5-diamine |

19335-14-9 | 95% | 10g |

$2443.0 | 2023-05-03 | |

| TRC | I655710-10mg |

1H-Indazole-3,5-diamine |

19335-14-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-118206-0.5g |

1H-indazole-3,5-diamine |

19335-14-9 | 95% | 0.5g |

$243.0 | 2023-05-03 | |

| eNovation Chemicals LLC | Y0990857-5g |

1H-indazole-3,5-diamine |

19335-14-9 | 95% | 5g |

$1580 | 2024-08-02 | |

| Enamine | EN300-6772884-1000mg |

1H-indazole-3,5-diamine |

19335-14-9 | 95.0% | 1000mg |

$311.0 | 2023-10-03 | |

| A2B Chem LLC | AF02629-500mg |

1H-Indazole-3,5-diamine |

19335-14-9 | 95% | 500mg |

$291.00 | 2024-04-20 | |

| Enamine | EN300-6772884-250mg |

1H-indazole-3,5-diamine |

19335-14-9 | 95.0% | 250mg |

$154.0 | 2023-10-03 | |

| A2B Chem LLC | AF02629-50mg |

1H-Indazole-3,5-diamine |

19335-14-9 | 95% | 50mg |

$111.00 | 2024-04-20 | |

| 1PlusChem | 1P00ASG5-10g |

1H-Indazole-3,5-diamine |

19335-14-9 | 95% | 10g |

$3082.00 | 2023-12-19 |

1h-indazole-3,5-diamine 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

19335-14-9 (1h-indazole-3,5-diamine) 関連製品

- 874-05-5(1H-Indazol-3-amine)

- 871709-90-9(1H-Indazole-3,6-diamine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬